2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-(thiophen-3-yl)acetamide dihydrochloride
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Overview
Description
2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-(thiophen-3-yl)acetamide dihydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a hydroxyphenyl group, and a thiophene moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-(thiophen-3-yl)acetamide dihydrochloride typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the hydroxyphenyl and thiophene groups. The final step involves the formation of the acetamide linkage and the conversion to the dihydrochloride salt. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH controls to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification steps such as crystallization, filtration, and chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-(thiophen-3-yl)acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the piperazine ring or the thiophene moiety.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-(thiophen-3-yl)acetamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-(thiophen-3-yl)acetamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: A compound with antimicrobial and anticancer properties
Uniqueness
2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-(thiophen-3-yl)acetamide dihydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility makes it a valuable tool in various research domains .
Properties
Molecular Formula |
C18H25Cl2N3O2S |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-thiophen-3-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C18H23N3O2S.2ClH/c1-19(2)18(23)17(14-7-12-24-13-14)21-10-8-20(9-11-21)15-3-5-16(22)6-4-15;;/h3-7,12-13,17,22H,8-11H2,1-2H3;2*1H |
InChI Key |
NLHIDOATTQCLMM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C(C1=CSC=C1)N2CCN(CC2)C3=CC=C(C=C3)O.Cl.Cl |
Origin of Product |
United States |
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